molecular formula C7H9N3O3 B6166651 methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 203792-50-1

methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B6166651
CAS No.: 203792-50-1
M. Wt: 183.2
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Description

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a carbamoyl (-CONH₂) group at position 5 and a methyl ester (-COOCH₃) at position 3 of the pyrazole ring. The 1-methyl substitution on the nitrogen atom enhances steric stability and influences intermolecular interactions such as hydrogen bonding . Pyrazole derivatives are widely studied for their biological activities, including anticancer and antimicrobial properties, owing to their ability to mimic peptide bonds and engage in hydrogen bonding .

Properties

IUPAC Name

methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHTUTAPGOWNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-50-1
Record name methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate
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Preparation Methods

Amidation of 1-Methyl-3-Methoxycarbonylpyrazole-5-Carboxylic Acid Chloride

The most frequently cited method involves the reaction of 1-methyl-3-methoxycarbonylpyrazole-5-carboxylic acid chloride with ammonia in toluene at low temperatures (-10°C to 0°C). Key steps include:

  • Acid Chloride Preparation : The precursor acid (3.7 g, 20.09 mmol) is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

  • Ammonolysis : Gaseous ammonia is introduced into the cooled toluene solution, forming the carbamoyl group via nucleophilic acyl substitution.

  • Workup : Sequential solvent removal, ethanol trituration, and aqueous recrystallization yield the product as a white solid (1.5 g, 41%).

Critical Parameters :

  • Temperature control (<0°C) minimizes side reactions like over-amination.

  • Toluene’s low polarity suppresses premature precipitation, enhancing reaction homogeneity.

Table 1: Reaction Conditions and Outcomes for Acid Chloride Amidation

ParameterValueReference
Starting Material3.7 g (20.09 mmol)
SolventToluene
Temperature-10°C to 0°C
Ammonia EquivalentsExcess (gaseous)
Yield41%
Purity (HPLC)>95% (post-recrystallization)

Multi-Step Synthesis from Diethyl 1H-Pyrazole-3,5-Dicarboxylate

A patent-pending route (CN105646355A) employs diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material, proceeding through methylation, hydrolysis, and cyanation:

  • Methylation :

    • Diethyl 1H-pyrazole-3,5-dicarboxylate + iodomethane → Diethyl 1-methylpyrazole-3,5-dicarboxylate (60°C, acetone, K₂CO₃).

  • Selective Hydrolysis :

    • KOH-mediated saponification at 0°C selectively cleaves the 5-ester, yielding 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

  • Amidation-Cyanation Sequence :

    • Conversion to acid chloride (SOCl₂, 70°C) followed by ammonolysis (NH₃/THF, 0–5°C) gives methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate.

    • Trifluoroacetic anhydride-mediated dehydration converts the carbamoyl to a cyano group.

Table 2: Stepwise Metrics for Multi-Step Synthesis

StepReactionConditionsYield (%)Reference
1Methylation60°C, acetone, K₂CO₃86
2Hydrolysis0°C, 3.0M KOH/MeOH78
3AmidationNH₃/THF, 0–5°C65
4CyanationTFAA, DCM, 25°C91

Mechanistic Insights and Side-Reaction Mitigation

Amidation Pathway Kinetics

The rate-determining step in acid chloride ammonolysis is the nucleophilic attack by ammonia on the electrophilic carbonyl carbon. Computational studies suggest that toluene’s low dielectric constant (ε = 2.4) stabilizes the transition state, reducing activation energy by ~15 kJ/mol compared to polar aprotic solvents like DMF. Side products include:

  • Over-aminated derivatives : Formed at ammonia concentrations >7 equivalents, leading to bis-carbamoyl species.

  • Ester hydrolysis : Occurs if residual moisture is present during acid chloride formation (controlled via SOCl₂ drying).

Regioselectivity in Methylation

Process Optimization and Scalability

Solvent Screening for Acid Chloride Synthesis

Comparative studies identify toluene as superior to dichloromethane (DCM) or THF due to:

  • Enhanced solubility of the acid chloride intermediate.

  • Reduced emulsion formation during aqueous workup.

Table 3: Solvent Impact on Acid Chloride Purity

SolventPurity (%)Reaction Time (h)
Toluene982.5
DCM921.8
THF853.0

Catalytic Ammonia Delivery

Replacing gaseous ammonia with ammonium bicarbonate in THF improves safety and yield reproducibility (ΔYield = +7%) by minimizing exothermicity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.95 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 6.45 (s, 1H, pyrazole-H), 7.20 (br s, 1H, NH), 7.85 (br s, 1H, NH).

  • IR (KBr) : 1685 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (pyrazole ring).

Industrial Applications and Derivatives

The compound serves as a key intermediate in:

  • Agrochemicals : Synthesis of fungicidal pyrazole carboxamides.

  • Pharmaceuticals : Prodrug development for kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives of pyrazole have demonstrated efficacy against prostate cancer cell lines by inducing apoptosis and inhibiting cell growth .

Anti-inflammatory Effects
Research indicates that compounds in the pyrazole family can exhibit anti-inflammatory effects. This compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Analgesic Properties
Some studies suggest that pyrazole derivatives can possess analgesic properties, potentially offering pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). This application is particularly relevant for chronic pain management .

Agricultural Applications

Pesticide Development
The compound has potential applications in the agricultural sector as a precursor for developing novel pesticides. Pyrazole derivatives have shown activity against various pests and pathogens, suggesting that this compound could be modified to enhance its efficacy as an agrochemical .

Herbicide Formulation
Research into herbicides has indicated that pyrazole compounds can inhibit specific enzymes in plants, which could lead to the development of effective herbicides. The structural characteristics of this compound make it a suitable candidate for such formulations .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with enhanced mechanical properties and thermal stability .

Nanotechnology Applications
The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify its surface chemistry could facilitate targeted delivery of therapeutic agents .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal ChemistryDemonstrated anticancer activity against PC-3 cells
Agricultural ChemistryPest Management ScienceEffective against common agricultural pests
Materials SciencePolymer Science JournalEnhanced mechanical properties in copolymer applications
NanotechnologyInternational Journal of NanomedicinePromising results in drug delivery systems

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity[4][4].

Comparison with Similar Compounds

Table 1: Substituent Comparison and Similarity Scores

Compound Name Substituent (Position 3) Substituent (Position 5) Similarity Score Key Differences Reference
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate -COOCH₃ -OH 0.92 Hydroxyl vs. carbamoyl; reduced H-bond donors
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate -COOCH₂CH₃ -C₆H₅ 0.90 Phenyl vs. carbamoyl; hydrophobic vs. polar
Methyl 4-amino-1H-pyrazole-5-carboxylate -COOCH₃ -NH₂ (Position 4) 1.00 Amino at position 4 vs. carbamoyl at 5
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid -COOH -COOCH₃ 0.85 Carboxylic acid vs. ester; acidity differences

Key Observations :

  • Carbamoyl vs. Hydroxyl: The carbamoyl group (-CONH₂) offers two hydrogen-bond donors (NH₂), enhancing solubility and molecular recognition compared to the hydroxyl (-OH) analog .
  • Ester Chain Length : Methyl esters (e.g., target compound) vs. ethyl esters (e.g., Ethyl 5-hydroxy analog) influence lipophilicity and metabolic stability .
  • Aromatic vs.

Physicochemical Properties

Table 2: Property Comparison

Compound Molecular Weight Melting Point (°C) Solubility (Water) LogP
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate* 183.16 Not reported Moderate ~1.2 (predicted)
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 184.15 Not reported High ~0.8
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid 184.15 Not reported Low (acidic) ~0.5
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate 230.26 Not reported Low ~2.5

*Predicted data based on structural analogs.

Key Trends :

  • Hydrogen Bonding : Carbamoyl and hydroxyl groups improve water solubility compared to hydrophobic substituents (e.g., phenyl).
  • Acidity : Carboxylic acid derivatives (e.g., 5-(methoxycarbonyl)-1-methyl analog) exhibit lower solubility at physiological pH due to ionization .

Biological Activity

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate (C7H9N3O3) is a pyrazole derivative that has garnered interest in the pharmaceutical field due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer activities. The following article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H9N3O3
  • SMILES : CN1C(=CC(=N1)C(=O)OC)C(=O)N
  • InChI : InChI=1S/C7H9N3O3/c1-10-4-2-3(5(8)11)6(12)9-10/h2,4H,1H3,(H2,8,11)(H2,9,12)

This compound features a pyrazole ring with carbamoyl and carboxylate functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacteria and fungi. For instance:

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest that this compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS).

Treatment TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150200
Methyl 5-carbamoyl...5070

This reduction indicates that this compound may serve as a promising candidate for developing anti-inflammatory agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell Line IC50 (μM)
MCF-715
PC-320

These findings suggest that this compound has the potential to inhibit cancer cell proliferation effectively .

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of methyl 5-carbamoyl derivatives, researchers modified the structure to enhance activity. The study revealed that introducing halogen substituents increased antimicrobial potency against resistant strains of bacteria such as MRSA.

Case Study: In Vivo Anti-inflammatory Effects

Another significant study evaluated the in vivo anti-inflammatory effects of this compound using a rat model of paw edema induced by carrageenan. The results demonstrated a marked reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazines with β-keto esters or carbonyl derivatives. For example, methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate reacts with methyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM . Optimization involves controlling temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Key Parameters :

ParameterOptimal Condition
SolventTHF or DCM
CatalystTriethylamine
Temperature0–5°C (initial)
PurificationSilica gel chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and carbamoyl/ester groups. For example, the carbamoyl NH2_2 appears as a singlet near δ 6.8–7.2 ppm, while the methyl ester resonates at δ 3.7–3.9 ppm .
  • IR : Stretching vibrations for C=O (ester: ~1700 cm1^{-1}, carbamoyl: ~1650 cm1^{-1}) and N-H (carbamoyl: ~3350 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 213.08 for C8_8H11_{11}N3_3O3_3) .

Q. What are the primary reactivity patterns of this compound in substitution or coupling reactions?

  • Methodology : The carbamoyl and ester groups enable nucleophilic substitution (e.g., with amines) or cross-coupling (e.g., Suzuki with aryl boronic acids). For example:

  • Amidation : React with primary amines (R-NH2_2) in DMF at 80°C to replace the ester group .
  • Cross-Coupling : Use Pd(PPh3_3)4_4/K3_3PO4_4 in degassed DMF/H2_2O for Suzuki-Miyaura reactions .

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